![molecular formula C14H19BrFNO3 B1412923 tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate CAS No. 1909309-40-5](/img/structure/B1412923.png)

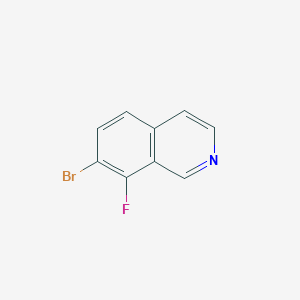

tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate

Übersicht

Beschreibung

“tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate” is a chemical compound. It is a derivative of biphenyl used in the preparation of angiotensin II receptor antagonists . It features a tert-butyl group attached to a bromide substituent .

Synthesis Analysis

The synthesis of this compound involves complex reactions. The methoxy substituent resulted in the formation of a complex mixture . It serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Molecular Structure Analysis

The molecular formula of this compound is C14H19BrFNO3. It has a molecular weight of 348.21 g/mol . The InChI code is 1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17(4)7-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,7-8H2,1-4H3 .Chemical Reactions Analysis

This compound is used to introduce tert-butyl groups. For example, it is used in the tert-butylation of cyclopentadiene to give di-tert-butylcyclopentadiene .Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature . It has a topological polar surface area of 76.7 Ų .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

Biodegradation and Environmental Fate of Ethers : Studies have explored the biodegradation and environmental fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater. These studies identified microorganisms capable of degrading ETBE aerobically and outlined potential pathways and limitations of ETBE metabolism, emphasizing the complexity of ether structure biodegradation (Thornton et al., 2020).

Toxicity and Environmental Safety

Synthetic Phenolic Antioxidants Review : Research on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), highlights concerns regarding their potential hepatic toxicity and endocrine-disrupting effects. Such studies underscore the importance of investigating the safety and environmental impact of chemical compounds (Liu & Mabury, 2020).

Chemical Decomposition

Decomposition in Cold Plasma Reactors : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in cold plasma reactors reveals alternative methods for breaking down and converting MTBE into less harmful substances. This indicates a potential area of research for the decomposition or transformation of related chemical compounds in environmental applications (Hsieh et al., 2011).

Microbial Degradation

Subsurface Degradation of Fuel Oxygenates : A review focused on the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface environment. It discusses aerobic and anaerobic degradation pathways, emphasizing the role of specific microorganisms and metabolic processes. This body of work could inform research into the biodegradation of complex organic compounds in environmental settings (Schmidt et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

Carbamates are often used as insecticides and they work by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects, humans, and many other animals .

Mode of Action

This prevents the breakdown of acetylcholine, leading to an excess of acetylcholine in the body, which can disrupt nerve signals .

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Carbamates typically affect the cholinergic system by inhibiting acetylcholinesterase .

Pharmacokinetics

Generally, these properties can be influenced by various factors including the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Inhibition of acetylcholinesterase by carbamates can lead to a range of symptoms including muscle weakness, blurred vision, and in severe cases, respiratory failure .

Action Environment

The stability, efficacy, and action of this compound can be influenced by various environmental factors such as temperature, pH, and presence of other chemicals. These factors can affect the compound’s solubility, stability, and its interaction with its target .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17(4)7-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVZBAAECJINDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate](/img/structure/B1412840.png)

![Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1412857.png)

![5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1412860.png)